molecular formula C42H51N5O6 B12702203 (2R,3R,4S)-N-(2-(Phenylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide CAS No. 161510-37-8

(2R,3R,4S)-N-(2-(Phenylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide

Cat. No.: B12702203
CAS No.: 161510-37-8
M. Wt: 721.9 g/mol
InChI Key: GMQZRGYLNOBSEZ-LOFFRUMASA-N
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Description

(2R,3R,4S)-N-(2-(Phenylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyls, and aromatic rings. Its unique configuration and properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-N-(2-(Phenylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as protected amino acids and peptide fragments. These intermediates are then coupled using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) under controlled conditions to form the desired peptide bonds.

The reaction conditions often require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific temperature controls to ensure the purity and yield of the final product. The final deprotection steps involve removing protecting groups such as benzyloxycarbonyl (Cbz) using hydrogenation or acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography and crystallization. Automation and continuous flow chemistry may also be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-N-(2-(Phenylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitric acid, sulfuric acid, halogens (Cl2, Br2), Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated aromatic compounds.

Scientific Research Applications

(2R,3R,4S)-N-(2-(Phenylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-N-(2-(Phenylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects.

Properties

CAS No.

161510-37-8

Molecular Formula

C42H51N5O6

Molecular Weight

721.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-4-anilino-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H51N5O6/c1-28(2)35(39(49)43-26-31-19-11-6-12-20-31)46-41(51)37(44-33-23-15-8-16-24-33)38(48)34(25-30-17-9-5-10-18-30)45-40(50)36(29(3)4)47-42(52)53-27-32-21-13-7-14-22-32/h5-24,28-29,34-38,44,48H,25-27H2,1-4H3,(H,43,49)(H,45,50)(H,46,51)(H,47,52)/t34-,35-,36-,37+,38+/m0/s1

InChI Key

GMQZRGYLNOBSEZ-LOFFRUMASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC4=CC=CC=C4

Origin of Product

United States

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